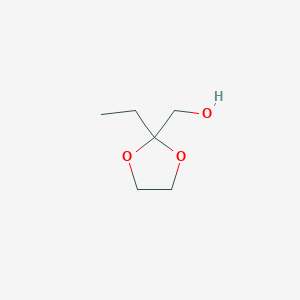

(2-Ethyl-1,3-dioxolan-2-yl)methanol

Description

(2-Ethyl-1,3-dioxolan-2-yl)methanol is a cyclic acetal derivative featuring a 1,3-dioxolane ring substituted with an ethyl group and a hydroxymethyl (-CH2OH) moiety. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the synthesis of complex natural products and pharmaceuticals. For instance, it has been employed in the total synthesis of muamvatin derivatives, where its acetal functionality aids in protecting reactive hydroxyl groups during multi-step reactions . The compound is typically synthesized via acid-catalyzed acetalization reactions, as demonstrated in the preparation of related dioxolane-containing structures . Its stability under basic conditions and sensitivity to acidic hydrolysis make it a versatile building block in stereoselective syntheses.

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

(2-ethyl-1,3-dioxolan-2-yl)methanol |

InChI |

InChI=1S/C6H12O3/c1-2-6(5-7)8-3-4-9-6/h7H,2-5H2,1H3 |

InChI Key |

DMSQUENSYBWKSL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(OCCO1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(1,3-Dioxolan-2-yl)ethanol

- Structure: Differs by replacing the ethyl group with a hydroxymethyl substituent and extending the carbon chain (ethanol vs. methanol).

- Properties: Molecular formula: C5H10O3; molecular weight: 118.13 g/mol . Higher polarity (XLogP3: -0.5) compared to (2-Ethyl-1,3-dioxolan-2-yl)methanol (predicted XLogP3 ~0.5–1.0 due to ethyl group). Applications: Used as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM)

[2-(Aminomethyl)-1,3-dioxolan-2-yl]methanol

- Structure: Features an aminomethyl (-CH2NH2) group adjacent to the dioxolane ring.

- Properties: Molecular formula: C5H11NO3; molecular weight: 133.15 g/mol . Enhanced reactivity due to the amine group, enabling participation in nucleophilic reactions or coordination chemistry .

Physicochemical and Reactivity Comparison

Key Observations :

Polarity and Solubility: The ethyl group in this compound increases hydrophobicity compared to 2-(1,3-dioxolan-2-yl)ethanol, making it more suitable for lipid-soluble drug synthesis .

Reactivity: DFM’s furan ring introduces conjugation, enhancing its thermal stability for fuel applications, whereas the amine in [2-(aminomethyl)-1,3-dioxolan-2-yl]methanol enables unique reactivity in peptide coupling .

Synthetic Challenges: this compound’s synthesis requires stringent control of acidic conditions to prevent ring-opening, a limitation less pronounced in DFM’s preparation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.